Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate

Medicinal Chemistry Physicochemical Property Optimization Building Block Selection

Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate (CAS 2155852-03-0) is a lithium carboxylate salt of an ortho-(2-methyloxetan-2-yl)-substituted benzoic acid scaffold. It belongs to the oxetane-containing benzoate building block class increasingly employed in medicinal chemistry for property modulation.

Molecular Formula C11H11LiO3
Molecular Weight 198.15
CAS No. 2155852-03-0
Cat. No. B2914587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate
CAS2155852-03-0
Molecular FormulaC11H11LiO3
Molecular Weight198.15
Structural Identifiers
SMILES[Li+].CC1(CCO1)C2=CC=CC=C2C(=O)[O-]
InChIInChI=1S/C11H12O3.Li/c1-11(6-7-14-11)9-5-3-2-4-8(9)10(12)13;/h2-5H,6-7H2,1H3,(H,12,13);/q;+1/p-1
InChIKeyDAPSPJFYKQXOQY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate (CAS 2155852-03-0) – Structural Identity and Procurement-Relevant Profile


Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate (CAS 2155852-03-0) is a lithium carboxylate salt of an ortho-(2-methyloxetan-2-yl)-substituted benzoic acid scaffold [1]. It belongs to the oxetane-containing benzoate building block class increasingly employed in medicinal chemistry for property modulation. Key physicochemical descriptors include molecular formula C₁₁H₁₁LiO₃, molecular weight 198.15–198.2 Da, calculated LogP of 1.74, topological polar surface area (TPSA) of 49 Ų, and fraction of sp³-hybridized carbons (Fsp³) of 0.363 [1]. The compound is commercially available from multiple suppliers at ≥95% purity, typically in powder form with storage at room temperature [1].

Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate – Why Direct Substitution with Close Analogs Fails


Compounds within the oxetane-benzoate building block family cannot be interchanged without altering key property profiles relevant to both synthesis and biological performance. The ortho-substitution pattern of the 2-methyloxetan-2-yl group on the benzoate ring creates a sterically constrained environment adjacent to the carboxylate, which fundamentally differs from the para-substituted regioisomer (CAS 2138042-45-0) in terms of metal coordination geometry, conformational dynamics, and electronic effects on the carboxylate group [1]. Furthermore, the lithium counterion is not interchangeable with sodium, potassium, or the free acid without affecting solubility in organic solvents, crystallinity, and utility in organometallic transformations . The 2-methyloxetan-2-yl moiety itself is a defined bioisostere that modulates LogP, aqueous solubility, and metabolic stability relative to gem-dimethyl or carbonyl analogs—property changes that are exquisitely sensitive to the attachment position on the aromatic ring [2]. These multi-dimensional differentiation points are quantified below.

Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate – Quantitative Differentiation Evidence Guide


LogP Modulation: Ortho-Oxetane Benzoate Lithium Salt vs. Gem-Dimethyl Analog Class

The target compound exhibits a calculated LogP of 1.74 (Chem-space computed property) [1]. When an oxetane ring replaces a gem-dimethyl group, literature meta-analysis demonstrates that LogP values decrease by a median of approximately 0.8–1.2 log units, while aqueous solubility increases by a factor of 4 to over 4,000 depending on structural context [2]. For this building block class, the LogP of 1.74 places the compound in a favorable lipophilicity range (LogP 1–3) for both oral bioavailability and CNS penetration potential, whereas the structurally analogous gem-dimethyl-substituted benzoate esters typically have LogP values 0.5–1.5 units higher, pushing them into less desirable lipophilicity space [2].

Medicinal Chemistry Physicochemical Property Optimization Building Block Selection

Ortho vs. Para Regioisomer Differentiation: Steric Environment and Carboxylate Accessibility

The ortho-substitution of the 2-methyloxetan-2-yl group relative to the lithium carboxylate creates a sterically congested coordination environment not present in the para-substituted regioisomer (CAS 2138042-45-0). Both isomers share identical molecular formula (C₁₁H₁₁LiO₃) and molecular weight (198.15–198.2 Da) [1]. However, the ortho arrangement places the oxetane ring and its methyl substituent in close proximity to the carboxylate binding site, which can influence lithium coordination geometry, reduce carboxylate rotational freedom (rotatable bonds = 2 for the ortho isomer), and alter the compound's behavior in nucleophilic acyl substitution or metal-catalyzed cross-coupling reactions [1]. The para isomer (CAS 2138042-45-0) presents an unhindered carboxylate environment, making it functionally distinct despite isomeric identity .

Synthetic Chemistry Regioisomer Selection Metal Coordination Chemistry

Lithium Counterion Advantage: Organic Solvent Solubility and Organometallic Utility vs. Free Acid Form

The lithium salt form (CAS 2155852-03-0) provides enhanced solubility in organic solvents such as tetrahydrofuran (THF) compared to the parent free acid 2-(2-methyloxetan-2-yl)benzoic acid (CAS 2155852-02-9) [1]. The free acid has a molecular weight of 192.21 Da (vs. 198.15 Da for the lithium salt) and lacks the pre-formed metal carboxylate that is required for direct use in organometallic transformations . Lithium carboxylates are preferred over sodium or potassium salts in many synthetic sequences due to lithium's favorable coordination chemistry with oxygen ligands and its role in directed ortho-metalation (DoM) strategies [1]. The compound is documented as a precursor in the synthesis of various organic compounds, with the lithium ion pre-coordinated to the carboxylate oxygen atoms from the benzoate group [1].

Organometallic Chemistry Synthetic Methodology Salt Form Selection

Purity, Characterization, and Procurement Readiness vs. Fluorinated Analog

The target compound is commercially available at 95%+ purity from multiple established suppliers (Enamine, Biosynth, Chem-space) with full characterization support including NMR, HPLC, and LC-MS documentation [1]. In contrast, the fluorinated analog lithium(1+) 2-fluoro-5-(2-methyloxetan-2-yl)benzoate (CAS 2470438-95-8) is listed at only 91.0% purity from the primary supplier (Enamine), with a higher molecular weight (216.13 Da) and a more complex impurity profile due to fluorine introduction [2]. The 4-position regioisomer (CAS 2138042-45-0) is available from Synblock at NLT 98% purity, but fewer suppliers carry this compound with full analytical documentation . The target compound's broader multi-supplier availability (19 items from 4 suppliers on Chem-space) provides procurement redundancy and competitive pricing, which reduces supply chain risk [1].

Chemical Procurement Quality Control Building Block Reliability

Metabolic Stability Advantage: Oxetane-Containing Scaffold vs. Gem-Dimethyl Bioisostere (Class-Level Inference)

The 2-methyloxetan-2-yl substituent on the benzoate scaffold serves as a metabolically stable bioisostere for gem-dimethyl groups [1]. Landmark studies by Wuitschik et al. (2010) demonstrated that substitution of a gem-dimethyl group with an oxetane ring reduces the rate of metabolic degradation in most cases examined, while simultaneously increasing aqueous solubility by a factor of 4 to over 4,000 [1]. A more recent perspective by Rojas and Bull (2023) confirmed that oxetane motifs consistently lower LogD, reduce metabolic clearance, and can decrease the pKaH of proximal amines by up to 2.7 units (ca. 500-fold reduction in basicity), thereby mitigating hERG liability and improving selectivity profiles [2]. While no direct microsomal stability data are available for this specific lithium salt, the oxetane-for-gem-dimethyl substitution is a validated medicinal chemistry strategy supported by multiple drug discovery campaigns (2017–2022) [2].

Drug Discovery Metabolic Stability Bioisostere Strategy

Fsp³ and Three-Dimensionality: Ortho-Oxetane Benzoate vs. Flat Aromatic Building Blocks

The target compound has an Fsp³ (fraction of sp³-hybridized carbons) of 0.363 and contains 2 rings including the saturated oxetane heterocycle, contributing to its three-dimensional character [1]. In drug discovery, higher Fsp³ and increased three-dimensionality correlate with lower clinical attrition rates, attributed to improved target selectivity and superior pharmacokinetic and toxicity profiles [2]. A typical fully aromatic ortho-substituted benzoate building block has Fsp³ approaching 0 (e.g., 2-methylbenzoate derivatives). The oxetane ring introduces 3 sp³ carbon centers and a polar oxygen, increasing Fsp³ substantially while maintaining low molecular weight (198.15 Da) [1]. Rojas and Bull (2023) emphasize that oxetanes are valued for their 'marked three-dimensionality' and 'high polarity,' which are increasingly recognized as favorable attributes for escaping flatland in medicinal chemistry [2].

Drug Design Three-Dimensionality Lead Optimization

Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate – Evidence-Backed Application Scenarios for Procurement-Driven Research


Medicinal Chemistry Lead Optimization Requiring LogP Reduction Without Molecular Weight Increase

When a lead series based on ortho-substituted benzoate scaffolds exhibits excessively high LogP (e.g., >3.5) and associated ADME liabilities, this compound (LogP 1.74, MW 198.15 Da) provides a pre-formed lithium carboxylate building block that introduces the oxetane-for-gem-dimethyl bioisostere directly at the ortho position [1]. The class-level LogP reduction of 0.5–1.5 units relative to gem-dimethyl analogs, combined with the documented metabolic stability benefit [2], makes this scaffold suitable for early-stage SAR exploration where improved physicochemical properties are sought without retrosynthetic complexity. The pre-formed lithium salt enables direct use in amide coupling or esterification without an in situ deprotonation step [1].

Organometallic Synthesis Requiring Sterically Defined Carboxylate Coordination Geometry

In synthetic sequences employing directed ortho-metalation (DoM) or lithium-halogen exchange, the ortho-substitution pattern of this lithium benzoate places the oxetane ring adjacent to the carboxylate, creating a sterically constrained coordination environment distinct from the para isomer (CAS 2138042-45-0) . This steric differentiation can influence regioselectivity in subsequent functionalization steps. The pre-formed lithium carboxylate eliminates the need for in situ lithiation of the free acid and provides reproducible metal coordination geometry for applications in asymmetric synthesis or metal-organic framework (MOF) construction [1].

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Non-Flat Chemical Space

With an Fsp³ of 0.363 and molecular weight of only 198.15 Da, this compound satisfies key fragment-like property criteria (MW < 250, LogP < 3.5) while providing enhanced three-dimensionality relative to conventional planar aromatic fragments [1][3]. The TPSA of 49 Ų and 3 H-bond acceptor atoms (carboxylate oxygens + oxetane oxygen) offer multiple vectors for target engagement. Incorporating this scaffold into fragment libraries addresses the growing recognition that non-flat fragments yield higher-quality hits with better selectivity profiles and lower attrition rates in lead optimization [3].

Building Block Procurement with Supply Chain Resilience Requirements

For research programs that require guaranteed multi-supplier availability and batch-to-batch consistency, this compound's commercial profile—available from ≥4 suppliers at ≥95% purity with full analytical documentation including NMR, HPLC, and LC-MS—offers procurement redundancy that the fluorinated analog (CAS 2470438-95-8, 91% purity, fewer suppliers) and the para-substituted isomer (limited supplier base) cannot match [1][4]. The Enamine catalog listing via Chem-space provides transparent pricing (e.g., 100 mg for $356, 1 g for $1028) and defined lead times (2–3 days from US or EU stock), enabling reliable budget planning and project timeline management [1].

Technical Documentation Hub

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